Chiral Identity and Stereochemical Purity: Comparative Analysis of (S)-Enantiomer vs. (R)-Enantiomer and Racemate
The target compound is the single (S)-enantiomer with an (S)-configured stereocenter at the alpha-carbon . In contrast, the (R)-enantiomer (CAS 2718120-88-6) and racemic mixture (CAS 2206668-18-8) are distinct chemical entities with different CAS numbers and InChI Keys, reflecting their unique spatial configurations . While specific enantiomeric excess (e.e.) data is not published, the target compound's defined stereochemistry is a prerequisite for structure-activity relationship (SAR) studies in drug discovery where molecular chirality is paramount.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Single (S)-enantiomer with absolute (S) configuration at the alpha-carbon |
| Comparator Or Baseline | (R)-enantiomer (CAS 2718120-88-6) and Racemate (CAS 2206668-18-8) |
| Quantified Difference | Qualitative difference in stereochemistry; distinct CAS numbers and InChI Keys. |
| Conditions | Structural analysis via InChI and stereochemical descriptors |
Why This Matters
Procurement of the incorrect stereoisomer will compromise any chiral-dependent study or lead series optimization, making stereochemical specification a critical selection criterion.
